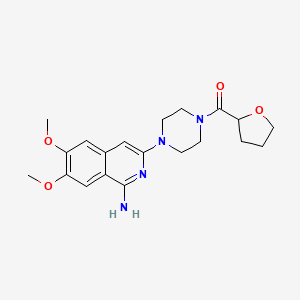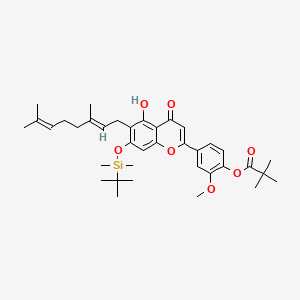
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a naturally occurring flavonoid found in Cannabis sativa. This compound is known for its potential anti-inflammatory properties and is often used in research related to pain and inflammation. The addition of the tert-Butyldimethylsilyl and pivalate groups enhances its stability and bioavailability, making it a valuable compound for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate typically involves multiple steps, starting from Cannflavin A. The process includes the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride and the esterification of carboxyl groups with pivalic anhydride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-Butyldimethylsilyl and pivalate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-Butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate involves the inhibition of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid with similar anti-inflammatory effects.
Cannflavin C: A less studied flavonoid with potential therapeutic benefits.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate stands out due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The addition of the tert-Butyldimethylsilyl and pivalate groups not only improves its pharmacokinetic properties but also makes it a more versatile compound for various research applications.
Propriétés
Formule moléculaire |
C37H50O7Si |
|---|---|
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-30(44-45(11,12)37(7,8)9)22-32-33(34(26)39)27(38)21-29(42-32)25-17-19-28(31(20-25)41-10)43-35(40)36(4,5)6/h14,16-17,19-22,39H,13,15,18H2,1-12H3/b24-16+ |
Clé InChI |
DISUKRUYKWQEST-LFVJCYFKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


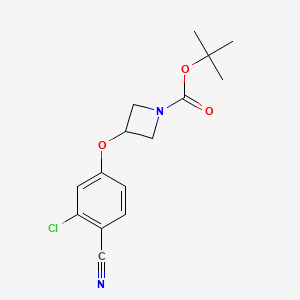
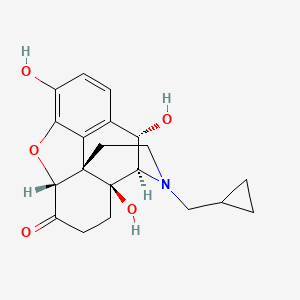
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
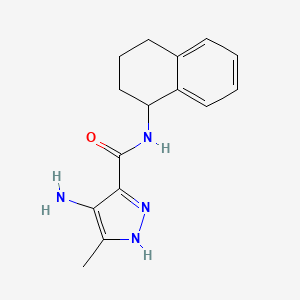
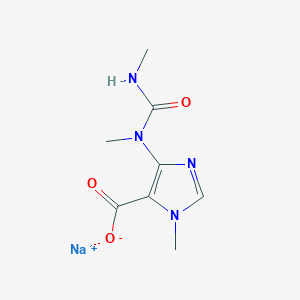
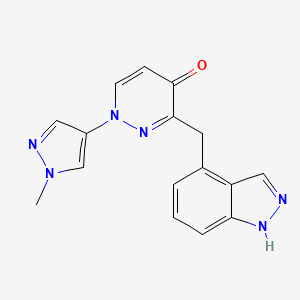
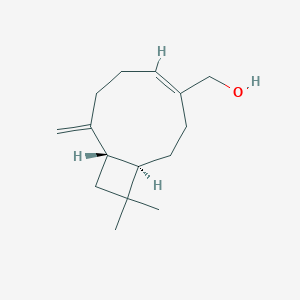
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
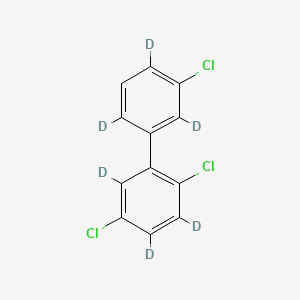
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
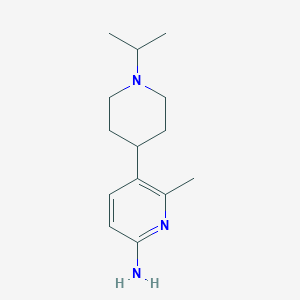
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
